molecular formula C26H27NO10 B1668448 Carubicin CAS No. 39472-31-6

Carubicin

Cat. No.: B1668448
CAS No.: 39472-31-6
M. Wt: 513.5 g/mol
InChI Key: XREUEWVEMYWFFA-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Carminomycin primarily targets nucleic acids in cells of microorganisms and malignant tumors . It has a particular affinity for DNA , with which it forms complexes . This interaction with DNA is crucial for its antitumor activity .

Mode of Action

Carminomycin acts by selectively inhibiting the synthesis of nucleic acids in the cells of microorganisms and malignant tumors . It forms complexes with DNA in vitro, which significantly increases the melting temperature of DNA . Furthermore, carminomycin inhibits the template activity of DNA in the system of DNA-dependent RNA polymerase .

Biochemical Pathways

Carminomycin affects the biochemical pathways involved in the synthesis of nucleic acids. By inhibiting the template activity of DNA in the system of DNA-dependent RNA polymerase, it disrupts the transcription process, thereby preventing the synthesis of RNA from the DNA template . This disruption of the transcription process ultimately leads to the inhibition of protein synthesis, affecting the growth and proliferation of microorganisms and malignant tumor cells .

Pharmacokinetics

Carminomycin exhibits a three-compartment open model of pharmacokinetics . After a single intravenous dose, the plasma disappearance of carminomycin is rapid, and the apparent volume of distribution is greater than 100 l/m² in both dogs and humans . The terminal half-life of the drug is 86 hours in dogs and 20 hours in humans . Notably, the concentrations of carminomycinol, a metabolite of carminomycin, rapidly surpass the levels of carminomycin itself in both dogs and humans . The terminal half-lives of carminomycinol are longer than those of the parent compound in both species .

Result of Action

The primary result of carminomycin’s action is the inhibition of nucleic acid synthesis in cells of microorganisms and malignant tumors . This inhibition disrupts the normal cellular processes, leading to the death of these cells . In addition, carminomycin inhibits repair in bacterial cells injured by radiation and alkylating agents .

Biochemical Analysis

Biochemical Properties

Carminomycin interacts with various enzymes and proteins in biochemical reactions. This interaction is crucial in the biosynthesis of daunomycin, an anthracycline antibiotic .

Cellular Effects

Carminomycin has been shown to have profound effects on various types of cells, particularly cancer cells. For instance, it has been found to be more potent than Adriamycin against mouse L1210 leukemia . It also induces apoptosis in clear cell renal carcinoma cells by a mechanism independent of p53 or hypoxia-inducible factor 2 .

Molecular Mechanism

Carminomycin exerts its effects at the molecular level through several mechanisms. It has been found to function as a free radical carrier, interacting with mammalian microsomes . Furthermore, it has been suggested that the DNA-binding and nucleic acid synthesis-inhibitory effects of carminomycin do not correlate with its antitumor action, suggesting the importance of other subcellular targets .

Temporal Effects in Laboratory Settings

While specific studies on the temporal effects of Carminomycin in laboratory settings are limited, it’s known that the effects of drugs can change over time due to factors such as stability, degradation, and long-term effects on cellular function .

Transport and Distribution

Carminomycin is transported and distributed within cells and tissues. One study found that P-glycoprotein (P-gp) sequesters Carminomycin within the Golgi complex in clear cell renal carcinoma cells .

Subcellular Localization

Carminomycin has been found to target the Golgi complex in clear cell renal carcinoma cells . This subcellular localization is crucial for its antiproliferative effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Carubicin is synthesized through a series of complex chemical reactions. The synthesis typically involves the acetylation of a tetracyclic quinone structure, followed by glycosylation with a deoxy sugar .

Industrial Production Methods: Industrial production of this compound involves fermentation processes using Actinomadura carminata. The bacterium is cultured under specific conditions to produce the compound, which is then extracted and purified through various chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: Carubicin undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Carubicin has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying anthracycline chemistry and reactions.

    Biology: Investigated for its effects on cellular processes, particularly apoptosis.

    Medicine: Explored for its potential as an anticancer agent, particularly in treating renal carcinoma and other cancers.

    Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.

Comparison with Similar Compounds

Carubicin is similar to other anthracyclines such as doxorubicin, daunorubicin, and idarubicin. it is unique in its specific glycosylation pattern and its potent activity against certain cancer cell lines. The similar compounds include:

This compound’s unique glycosylation and potent activity against specific cancer types make it a valuable compound in cancer research and therapy.

Properties

IUPAC Name

9-acetyl-7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27NO10/c1-9-21(30)13(27)6-16(36-9)37-15-8-26(35,10(2)28)7-12-18(15)25(34)20-19(23(12)32)22(31)11-4-3-5-14(29)17(11)24(20)33/h3-5,9,13,15-16,21,29-30,32,34-35H,6-8,27H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XREUEWVEMYWFFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)O)O)(C(=O)C)O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27NO10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00860621
Record name 3-Acetyl-3,5,10,12-tetrahydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 3-amino-2,3,6-trideoxyhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00860621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

513.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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